Receptor Binding Affinity: (D-Lys6)-LH-RH IC50 Comparable to Clinical-Grade GnRH Antagonist Cetrorelix
In competitive radioligand displacement assays using [125I][D-Trp6]LHRH as the tracer and membrane preparations from cells expressing human GnRH receptor, [D-Lys6]LHRH exhibited an IC50 value of 0.98 nM [1]. This binding affinity is directly comparable to that of Cetrorelix (IC50 = 0.86 nM), a clinically approved GnRH antagonist, and exceeds the binding affinity of the cytotoxic conjugate AN-152 ([D-Lys6]LHRH-doxorubicin, IC50 = 1.39 nM) by approximately 42% [1].
| Evidence Dimension | GnRH receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.98 nM |
| Comparator Or Baseline | Cetrorelix: 0.86 nM; AN-152 (doxorubicin conjugate): 1.39 nM |
| Quantified Difference | [D-Lys6]LHRH exhibits 1.14× the IC50 of Cetrorelix (i.e., ~14% lower binding affinity) and 1.42× lower IC50 than AN-152 (i.e., ~42% higher binding affinity than the doxorubicin conjugate) |
| Conditions | Competitive displacement of [125I][D-Trp6]LHRH; membrane homogenates from cells expressing human GnRH-R; mean of 2-3 determinations |
Why This Matters
Sub-nanomolar binding affinity validates (D-Lys6)-LH-RH as a high-potency GnRH receptor ligand suitable for applications requiring robust receptor engagement, and the retention of high affinity despite the D-Lys6 substitution supports its use as a targeting vector.
- [1] PMC7956722 Table 4. IC50 Values for GnRH Receptor Binding. Molecules. 2021;26(5):1253. View Source
